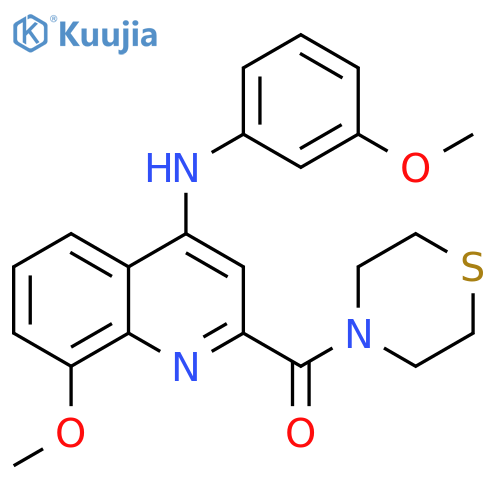

Cas no 1251679-35-2 (8-methoxy-N-(3-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine)

8-methoxy-N-(3-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine 化学的及び物理的性質

名前と識別子

-

- [8-Methoxy-4-[(3-methoxyphenyl)amino]-2-quinolinyl]-4-thiomorpholinylmethanone

- 8-methoxy-N-(3-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

-

- インチ: 1S/C22H23N3O3S/c1-27-16-6-3-5-15(13-16)23-18-14-19(22(26)25-9-11-29-12-10-25)24-21-17(18)7-4-8-20(21)28-2/h3-8,13-14H,9-12H2,1-2H3,(H,23,24)

- InChIKey: VZHABDZAYQHBEI-UHFFFAOYSA-N

- ほほえんだ: C(C1C=C(NC2=CC=CC(OC)=C2)C2C(N=1)=C(OC)C=CC=2)(N1CCSCC1)=O

じっけんとくせい

- 密度みつど: 1.298±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 623.5±55.0 °C(Predicted)

- 酸性度係数(pKa): 3.51±0.50(Predicted)

8-methoxy-N-(3-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3406-1367-10μmol |

8-methoxy-N-(3-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine |

1251679-35-2 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3406-1367-2mg |

8-methoxy-N-(3-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine |

1251679-35-2 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3406-1367-15mg |

8-methoxy-N-(3-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine |

1251679-35-2 | 90%+ | 15mg |

$89.0 | 2023-04-26 | |

| Life Chemicals | F3406-1367-3mg |

8-methoxy-N-(3-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine |

1251679-35-2 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3406-1367-5μmol |

8-methoxy-N-(3-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine |

1251679-35-2 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3406-1367-2μmol |

8-methoxy-N-(3-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine |

1251679-35-2 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3406-1367-10mg |

8-methoxy-N-(3-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine |

1251679-35-2 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3406-1367-1mg |

8-methoxy-N-(3-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine |

1251679-35-2 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3406-1367-4mg |

8-methoxy-N-(3-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine |

1251679-35-2 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F3406-1367-5mg |

8-methoxy-N-(3-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine |

1251679-35-2 | 5mg |

$69.0 | 2023-09-10 |

8-methoxy-N-(3-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine 関連文献

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

8-methoxy-N-(3-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amineに関する追加情報

Professional Introduction to Compound with CAS No 1251679-35-2 and Product Name: 8-methoxy-N-(3-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Compound with the CAS number 1251679-35-2 and the product name 8-methoxy-N-(3-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine represents a significant advancement in the field of chemobiology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug discovery and therapeutic intervention. The presence of multiple functional groups, including methoxy and thiomorpholine, makes it a versatile scaffold for further chemical modifications and biological evaluations.

The molecular framework of this compound encompasses a quinolin-4-amine core, which is a well-documented motif in medicinal chemistry. Quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, and anticancer properties. The introduction of a thiomorpholine-4-carbonyl group at the 2-position of the quinoline ring introduces a unique pharmacophore that may enhance binding affinity to biological targets. This structural feature is particularly intriguing as thiomorpholine derivatives are known for their role in modulating enzyme activity and receptor interactions.

The 8-methoxy-N-(3-methoxyphenyl) substituents further contribute to the compound's complexity and potential biological activity. The methoxy groups are often employed to improve solubility, metabolic stability, and overall pharmacokinetic properties. Additionally, the phenyl ring at the N-position provides a hydrophobic anchor that can interact favorably with lipid-rich environments within cells. This combination of structural elements suggests that the compound may exhibit dual functionality, targeting multiple pathways or receptors simultaneously.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions. Studies utilizing molecular docking simulations have shown that this compound may exhibit significant binding affinity to certain enzymes and receptors implicated in inflammatory diseases and cancer. The thiomorpholine moiety, in particular, has been identified as a key interaction point with proteins involved in cell signaling pathways. This finding aligns with current research trends that emphasize the importance of allosteric modulation in drug design.

In vitro studies have begun to elucidate the pharmacological profile of this compound. Preliminary data indicate that it possesses inhibitory activity against several target enzymes, including those involved in metabolic disorders. The dual presence of methoxy groups appears to enhance its binding efficacy by optimizing both hydrophobic and hydrophilic interactions with the target protein. Furthermore, the quinolin-4-amine core contributes to its stability under physiological conditions, suggesting potential for long-term therapeutic use.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the core quinoline scaffold efficiently. The introduction of the thiomorpholine group necessitates careful handling to ensure regioselectivity and minimize byproduct formation. These synthetic challenges underscore the expertise required in developing novel pharmaceutical compounds.

As interest in personalized medicine grows, compounds like this one are being evaluated for their potential use in targeted therapies. The structural diversity offered by functional groups such as methoxy and thiomorpholine allows for fine-tuning of pharmacological properties to match specific patient needs. Additionally, the quinolin-4-amine moiety provides a platform for further derivatization, enabling researchers to explore new analogs with enhanced efficacy or reduced side effects.

The regulatory landscape for new pharmaceutical entities continues to evolve, emphasizing safety and efficacy through rigorous clinical trials. While this compound has shown promise in preclinical studies, it must undergo extensive testing before reaching clinical application. Collaborative efforts between academic researchers and industry scientists are crucial for translating laboratory findings into viable therapeutic options for patients worldwide.

Future research directions may focus on exploring the compound's mechanism of action at a deeper level. Techniques such as X-ray crystallography can provide high-resolution structures of protein-ligand complexes, offering insights into how this molecule interacts with biological targets at an atomic level. Such structural information is invaluable for designing next-generation drugs with improved properties.

The development of novel pharmaceuticals remains a cornerstone of modern medicine, driven by an ever-increasing understanding of disease mechanisms at a molecular level. Compounds like 8-methoxy-N-(3-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine exemplify the innovative approaches being taken to address complex health challenges through chemical intervention.

1251679-35-2 (8-methoxy-N-(3-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine) 関連製品

- 1344313-62-7(3-[(4-methoxyphenyl)amino]oxolane-3-carbonitrile)

- 1021126-44-2(3-[(4-fluorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione)

- 1013-69-0(Noreugenin)

- 2171273-91-7((1S)-1-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-amine)

- 1804463-25-9(4-Bromo-6-(difluoromethyl)-2-methoxypyridine-3-carbonyl chloride)

- 861452-41-7(5-cyclopropyl-7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3-carbonyl chloride)

- 857290-13-2(N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide)

- 864977-04-8(4-cyano-N-(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

- 1805137-81-8(3-(Aminomethyl)-4-methoxy-5-(trifluoromethoxy)pyridine-2-methanol)

- 2172545-87-6(2-{1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}acetic acid)